molecular formula C12H14BrNO3S B2662625 Ethyl 2-{2-[(4-bromophenyl)sulfanyl]acetamido}acetate CAS No. 328263-19-0

Ethyl 2-{2-[(4-bromophenyl)sulfanyl]acetamido}acetate

Cat. No.: B2662625
CAS No.: 328263-19-0
M. Wt: 332.21
InChI Key: HIMNWWKLQODBFV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a similar compound, Ethyl 2-(4-bromophenyl)acetate, has been analyzed. It has a molecular weight of 243.097 and its IUPAC Standard InChI is InChI=1S/C10H11BrO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 .

Scientific Research Applications

Glutaminase Inhibitors for Cancer Therapy

  • Ethyl 2-{2-[(4-bromophenyl)sulfanyl]acetamido}acetate analogs, similar to bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), have been studied for their potential as glutaminase inhibitors. Glutaminase is a key enzyme in cancer cell metabolism, making these inhibitors promising for therapeutic applications in cancer treatment. The analogs exhibit potential for improved drug-like properties and solubility compared to BPTES, indicating their significance in the development of new cancer therapies (Shukla et al., 2012).

Molecular Structure Analysis

  • Studies on compounds structurally related to this compound, such as Ethyl (3E)-3-[2-(4-bromophenylsulfonyl)hydrazin-1-ylidene]butanoate, have contributed to the understanding of molecular conformations and interactions. These investigations provide insights into how slight conformational differences can impact molecular properties, which is crucial for designing molecules with desired characteristics (Murtaza et al., 2012).

Green Chemistry and Synthetic Applications

  • The compound's analogs have been utilized in green chemistry applications, such as in the development of aqueous Suzuki coupling reactions. These reactions are significant for synthesizing biaryl compounds with potential anti-arthritic properties, demonstrating the compound's relevance in medicinal chemistry research (Costa et al., 2012).

Anti-inflammatory and COX-2 Inhibition

  • Derivatives of this compound have been explored for their potential as COX-2 inhibitors, highlighting their applications in developing new anti-inflammatory drugs. Such studies are pivotal for identifying compounds with selective COX-2 inhibitory activity, which can lead to the development of drugs with fewer side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) (Consalvi et al., 2015).

Novel Antimicrobial Agents

  • Research into compounds closely related to this compound has also uncovered their potential as broad-spectrum antimicrobial agents. This indicates the compound's utility in addressing the growing concern of antibiotic resistance, providing a basis for the development of new antimicrobial strategies (Mabkhot et al., 2019).

Properties

IUPAC Name

ethyl 2-[[2-(4-bromophenyl)sulfanylacetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3S/c1-2-17-12(16)7-14-11(15)8-18-10-5-3-9(13)4-6-10/h3-6H,2,7-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMNWWKLQODBFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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